2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
Overview
Description
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a chemical compound with the molecular formula C26H12Br4 . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is characterized by the presence of a bifluorenylidene core with four bromine atoms attached at the 2,2’,7,7’ positions . The InChI code for the compound is 1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H .Physical And Chemical Properties Analysis
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a solid at 20 degrees Celsius . It has a molecular weight of 644.00 . The compound has a melting point of 455 degrees Celsius .Scientific Research Applications
Application in Optoelectronics
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in research related to functional materials, particularly in the field of optoelectronics .
Application in Electroluminescent Devices
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as a blue-emitting material in electroluminescent devices .
- Methods of Application: The compound is likely incorporated into the light-emitting layer of an electroluminescent device. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
- Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in electroluminescent devices leads to blue emission. It also helps in decreasing the crystallization tendency and increases the colour stability .
Application in Covalent Nanosynthesis
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in the covalent nanosynthesis of fluorene-based macrocycles and organic nanogrids . These structures can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
Application in Perovskite Solar Cells
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as an intermediate for the synthesis of semiconducting molecules, polymers with a spirobifluorene core for applications in highly efficient OLEDs and perovskite solar cells .
- Methods of Application: The compound is likely incorporated into the light-absorbing layer of a perovskite solar cell .
- Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in perovskite solar cells leads to high efficiency .
Application in Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as a blue-emitting material in organic light-emitting diodes (OLEDs) .
- Methods of Application: The compound is likely incorporated into the light-emitting layer of an OLED .
- Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in OLEDs leads to blue emission. It also helps in decreasing the crystallization tendency and increases the colour stability .
Application in Covalent Organic Frameworks (COFs) and Metal–Organic Frameworks (MOFs)
- Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in the covalent nanosynthesis of fluorene-based macrocycles and organic nanogrids . These structures can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
- Results or Outcomes: The specific outcomes or results of its use in covalent nanosynthesis are not provided in the sources .
Safety And Hazards
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
properties
IUPAC Name |
2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550068 | |
Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |
CAS RN |
27192-91-2 | |
Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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